molecular formula C₂₃H₂₂N₆O₂ B1663569 Momelotinib CAS No. 1056634-68-4

Momelotinib

Numéro de catalogue B1663569
Numéro CAS: 1056634-68-4
Poids moléculaire: 414.5 g/mol
Clé InChI: ZVHNDZWQTBEVRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Momelotinib, also known as CYT-387, is an anticancer medication used for the treatment of myelofibrosis . It is a Janus kinase inhibitor and is taken orally . The most common adverse reactions include dizziness, fatigue, bacterial infection, hemorrhage, thrombocytopenia, diarrhea, and nausea .


Chemical Reactions Analysis

Momelotinib is a Janus Kinase 1 (JAK1) and 2 (JAK2) inhibitor. It is a competitive inhibitor of JAK ATP binding . It has been shown to provide additional benefit in alleviating transfusion-dependent anemia in MF .


Physical And Chemical Properties Analysis

Momelotinib is a powder with a molecular weight of 414.469 g·mol −1 . Its chemical formula is C23H22N6O2 .

Applications De Recherche Scientifique

Specific Scientific Field

Hematology and Oncology

Summary of the Application

Momelotinib is a Janus kinase 1 (JAK1) and JAK2 inhibitor that also inhibits activin A receptor type 1 (ACVR1), a key regulator of iron homeostasis . It has demonstrated improvements in splenomegaly, constitutional symptoms, and anemia in myelofibrosis (MF) .

Methods of Application or Experimental Procedures

The application of Momelotinib in treating myelofibrosis was evaluated in three randomized phase 3 studies (MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2) . Patients in the control arms could cross over to receive momelotinib at the end of the 24-week randomized period, and all patients could continue momelotinib treatment after the completion of these studies via an extended access protocol (XAP) .

Results or Outcomes

Across these studies, 725 patients with MF received momelotinib; 12% remained on therapy for ≥5 years, with a median treatment exposure of 11.3 months . The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea .

Treatment of Anemia in Myelofibrosis Patients

Specific Scientific Field

Hematology and Oncology

Summary of the Application

Momelotinib has consistently conferred marked anemia benefits on myelofibrosis (MF) patients due to its unique inhibitory activity on the BMP6/ACVR1/SMAD and IL-6/JAK/STAT3 pathways . This results in decreased hepcidin (master iron regulator) expression, higher serum iron and hemoglobin levels, and restored erythropoiesis .

Methods of Application or Experimental Procedures

Clinical data on momelotinib from the phase 2 and the two phase 3 SIMPLIFY trials consistently demonstrated high rates of sustained transfusion-independence .

Results or Outcomes

In a recent phase 2 translational study, 41% of the patients achieved transfusion independence for ≥12 weeks . In the phase 3 trials SIMPLIFY-1 and SIMPLIFY-2, 17% more JAK inhibitor-naïve patients and two-fold more JAK inhibitor-treated patients achieved or maintained transfusion independence with momelotinib versus ruxolitinib and best available therapy .

Safety And Hazards

The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea . Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) .

Orientations Futures

Momelotinib is one of the prime candidates to durably address the critical unmet needs of MF patients with moderate/severe anemia . Importantly, momelotinib may have overall survival benefits in frontline and second-line MF patients . The results of the MOMENTUM trial are keenly awaited and may lead to regulatory approval of momelotinib .

Propriétés

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNDZWQTBEVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026049
Record name N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Momelotinib

CAS RN

1056634-68-4
Record name Momelotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056634-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Momelotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056634684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Momelotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOMELOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O01GMS00P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Momelotinib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Momelotinib
Reactant of Route 3
Reactant of Route 3
Momelotinib
Reactant of Route 4
Reactant of Route 4
Momelotinib
Reactant of Route 5
Reactant of Route 5
Momelotinib
Reactant of Route 6
Reactant of Route 6
Momelotinib

Citations

For This Compound
1,940
Citations
V Gupta, RA Mesa, MWN Deininger, CE Rivera… - …, 2017 - ncbi.nlm.nih.gov
… safety and therapeutic benefit of momelotinib with twice-daily … -or high-risk disease received momelotinib. A phase 1 dose … in interleukin-6 with momelotinib treatment, and a slower …
Number of citations: 87 www.ncbi.nlm.nih.gov
R Mesa, A Gerds, A Vannucchi… - Journal of Oncology …, 2022 - search.ebscohost.com
Background: MF is a rare bone marrow cancer characterized by fibrosis, abnormal blood cell production, and dysregulated JAK/STAT signaling. 1, 2 Clinical manifestations include …
Number of citations: 26 search.ebscohost.com
CN Harrison, AM Vannucchi, U Platzbecker… - The Lancet …, 2018 - thelancet.com
… Momelotinib is therefore a rational candidate for the treatment of myelofibrosis. Early studies investigating the use of momelotinib in patients with myelofibrosis showed reductions in …
Number of citations: 246 www.thelancet.com
N Gangat, KH Begna, A Al-Kali, W Hogan… - Blood cancer …, 2023 - nature.com
… In addition, FDA-approval for momelotinib is awaited. All JAKi provide palliation through … On the other hand, in a phase-1/2 study of momelotinib in MF, momelotinib therapy produced …
Number of citations: 9 www.nature.com
S Verstovsek, CC Chen, M Egyed, M Ellis, L Fox… - Future …, 2021 - Future Medicine
Hallmark features of myelofibrosis (MF) are cytopenias, constitutional symptoms and splenomegaly. Anemia and transfusion dependency are among the most important negative …
Number of citations: 39 www.futuremedicine.com
L Xu, J Feng, G Gao, H Tang - Expert opinion on pharmacotherapy, 2019 - Taylor & Francis
… Areas covered: This review discusses the preclinical and clinical studies of momelotinib (MMB) aiming to gain a deeper understanding of the advantages and clinical limitations of this …
Number of citations: 12 www.tandfonline.com
A Pardanani, J Gotlib, AW Roberts, M Wadleigh… - Leukemia, 2018 - nature.com
… 6–8 The efficacy and safety of momelotinib was evaluated in a … of momelotinib capsule (100, 150, 200, 300 and 400 mg). In an initial preplanned analysis of 60 patients, momelotinib (…
Number of citations: 42 www.nature.com
AT Gerds, R Mesa, AM Vannucchi, HK Al-Ali, D Lavie… - Blood, 2022 - ashpublications.org
Introduction: MMB, an oral JAK1, JAK2, and ACVR1 inhibitor, showed clinical activity on MF symptoms, red blood cell (RBC) transfusion requirements (anemia), and spleen volume in …
Number of citations: 5 ashpublications.org
A Pardanani, J Gotlib, V Gupta, AW Roberts… - Blood, 2013 - Elsevier
Background Momelotinib (MMB, GS-0387, CYT387) is a JAK1 and JAK2 inhibitor under investigation for the treatment of myelofibrosis. Preliminary results of a phase I/II core study (n=…
Number of citations: 57 www.sciencedirect.com
M Azhar, Z Kincaid, M Kesarwani, A Ahmed… - Blood …, 2022 - ashpublications.org
… JAK2 inhibitor momelotinib is an equipotent type 1 FLT3 inhibitor. Momelotinib showed potent … Additionally, momelotinib efficiently suppressed the resistance mediated by growth factors …
Number of citations: 11 ashpublications.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.